molecular formula C14H17ClFNO4 B13638702 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoic acid

Cat. No.: B13638702
M. Wt: 317.74 g/mol
InChI Key: GUAOVNJNCGKCIM-JTQLQIEISA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a chloro-fluorophenyl moiety, and a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the propanoic acid backbone: The protected amine is then reacted with a suitable halogenated precursor to introduce the propanoic acid moiety.

    Introduction of the chloro-fluorophenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

(3S)-3-(3-chloro-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

GUAOVNJNCGKCIM-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C(=CC=C1)Cl)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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